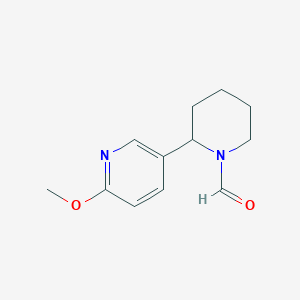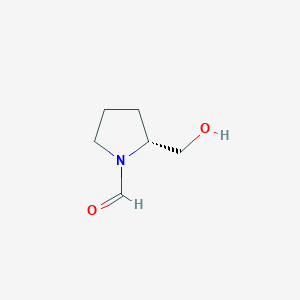
(R)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxymethyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor. This method allows for precise control of reaction conditions, leading to high yields of either mono- or dialkoxylated products .
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves optimizing reaction conditions to ensure high yield and purity. The use of flow chemistry systems and electrochemical microreactors is common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid.
Reduction: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Produces various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-1-carbaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-Methylpyrrolidine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of a chiral center, a hydroxymethyl group, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m1/s1 |
Clave InChI |
MIUQKALRYUVKGS-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C=O)CO |
SMILES canónico |
C1CC(N(C1)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



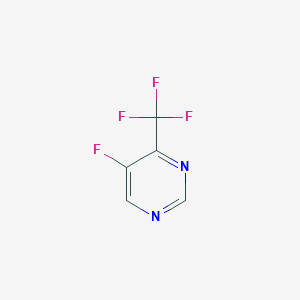
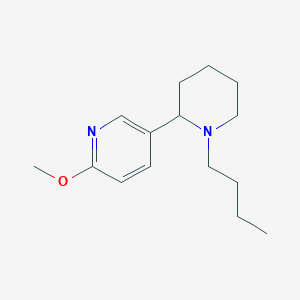
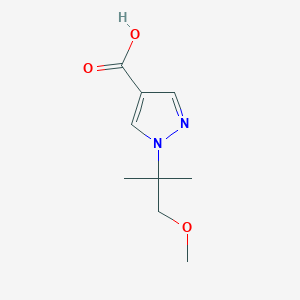
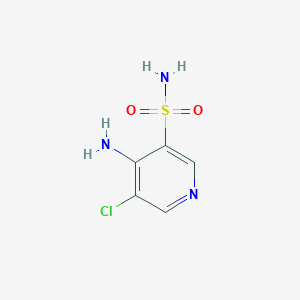
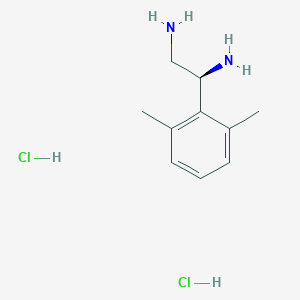
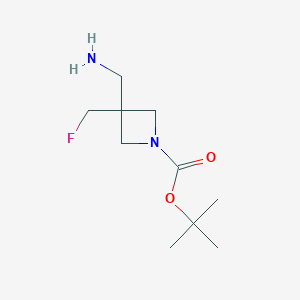
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
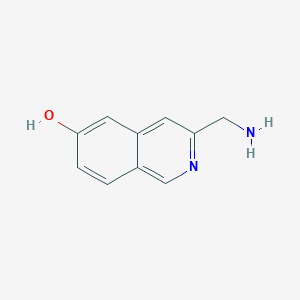

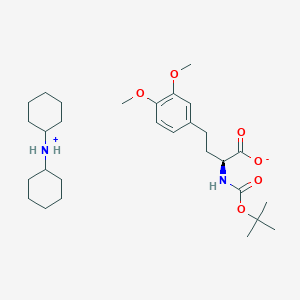

![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
